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Introduction

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity
against key drivers of angiogenesis and vascular permeability.[1][2] It primarily targets Vascular
Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor
Receptors (FGFR1, FGFR?2), Platelet-Derived Growth Factor Receptor 3 (PDGFR[3), and
members of the Src kinase family.[1][2] Preclinical research has highlighted its therapeutic
potential, particularly in the context of ocular neovascular diseases such as age-related
macular degeneration (AMD) and proliferative diabetic retinopathy.[1] TG 100572 is also the
active metabolite of the prodrug TG 100801, which is designed for topical ocular delivery and is
converted to TG 100572 by esterases in ocular tissues.[3][4]

These application notes provide a summary of the preclinical data and detailed protocols for
the use of TG 100572 Hydrochloride in relevant animal models and in vitro assays.

Data Presentation
In Vitro Kinase Inhibition Profile

TG 100572 demonstrates potent inhibition of several key kinases involved in angiogenesis and
vascular leakage. The half-maximal inhibitory concentrations (IC50) are summarized below.
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Target Kinase IC50 (nM)
VEGFR1 2
VEGFR2 7
FGFR1 2
FGFR2 16
PDGFRp 13
Fgr 5
Fyn 0.5
Hck 6
Lck 0.1
Lyn 0.4
Src 1
Yes 0.2

Data sourced from MedchemExpress.[1][2]

In Vitro Cellular Activity

In cellular assays, TG 100572 has been shown to inhibit the proliferation of human retinal
microvascular endothelial cells (nRMVEC), a critical process in pathological ocular
angiogenesis.

Cell-Based Assay Parameter Value

hRMVEC Proliferation IC50 610+ 72 nM

This suggests that TG 100572 has the therapeutic potential to inhibit VEGF function in ocular
endothelial cells.[1]

Preclinical Pharmacokinetics
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TG 100572, often delivered as the prodrug TG 100801 via topical eye drops, achieves
therapeutic concentrations in posterior ocular tissues in multiple preclinical species.

Species Administration Key Findings

Achieves concentrations
Topical eye drops (TG 100801 exceeding those needed for
or TG 100572) kinase inhibition in back-of-the-

eye tissues.[3]

Mice, Rabbits, Dogs, Mini-pigs

Ocular half-life (T1/2) of TG
100572 is greater than 7

Multiple Species Topical (TG 100801) )
hours, suggesting once or
twice daily dosing.[3]
Systemic exposure to TG
100572 is below the limit of
Multiple Species Topical (TG 100801) quantitation (1-3 ng/mL),

indicating minimal systemic
side effects.[3]

Reached a Cmax of 23.4 uM in
Murine Model Systemic Delivery the choroid and sclera at Tmax
= 0.5 hours.[1]

TG100801 is converted to TG100572 by ocular esterases.[3]

Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of VEGF Signaling

TG 100572 exerts its anti-angiogenic effects by blocking the VEGF signaling cascade, which is
crucial for endothelial cell proliferation, migration, and survival. It also induces apoptosis in
actively proliferating endothelial cells.[4][5]
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Caption: TG 100572 inhibits VEGF-induced signaling and promotes apoptosis.

Experimental Workflow: Laser-Induced Choroidal
Neovascularization (CNV) Mouse Model

This workflow outlines the key steps in evaluating the efficacy of TG 100572 in a widely used
animal model of neovascular AMD.
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2. Laser Photocoagulation
(Rupture Bruch's Membrane)

'

3. TG 100572 Administration
(e.g., Topical Eye Drops)

'

4. In-life Monitoring
(e.g., FFA, OCT)
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5. Euthanasia & Tissue Collection
(Day 7-14 post-laser)

i

6. Choroidal Flat Mount Preparation

i

7. Staining & Imaging
(e.g., Isolectin B4)

y

8. CNV Quantification & Analysis

Click to download full resolution via product page

Caption: Workflow for evaluating TG 100572 in a mouse CNV model.

Experimental Protocols
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Protocol 1: Laser-Induced Choroidal Neovascularization
(CNV) in Mice

Objective: To induce CNV in mice to serve as a model for neovascular AMD for testing the
efficacy of TG 100572.

Materials:

C57BL/6J mice (female, 6-8 weeks old)

e Anesthetic cocktail (e.g., ketamine/xylazine)

e Tropicamide (1%) and Phenylephrine (2.5%) eye drops
e Proparacaine hydrochloride (0.5%) ophthalmic solution

e Argon laser photocoagulator (532 nm)

 Slit lamp delivery system with a coverslip

e TG 100572 Hydrochloride formulation or vehicle control
Procedure:

o Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic
cocktail. Dilate the pupils by instilling one drop of tropicamide and phenylephrine into each
eye.

o Laser Induction: Place the anesthetized mouse on a stereotaxic stage. Apply a drop of
proparacaine for topical anesthesia.

e Using a coverslip as a contact lens, deliver four laser spots (50 um spot size, 100 ms
duration, 150-200 mW power) around the optic nerve in each eye. A small vaporization
bubble indicates successful rupture of Bruch's membrane.

» Drug Administration: Immediately following laser treatment, administer TG 100572
Hydrochloride or vehicle control. For topical administration, apply a defined volume (e.g., 5
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pL) of the formulated eye drop. Dosing frequency (e.g., once or twice daily) should be
maintained for the duration of the study (typically 7 to 14 days).

o Post-Procedure Monitoring: Monitor the animals daily for any signs of distress. Optional in-
life imaging such as Fundus Fluorescein Angiography (FFA) or Optical Coherence
Tomography (OCT) can be performed to assess vascular leakage and lesion size.

o Tissue Collection: At the study endpoint (e.g., day 14), euthanize the mice by cervical
dislocation. Enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.

e Choroidal Flat Mount and Analysis:
o Dissect the anterior segment and retina.

Prepare radial incisions in the remaining RPE-choroid-sclera complex to create a flat

[e]

mount.

Stain the flat mounts with a fluorescent vascular stain (e.g., Isolectin B4).

[¢]

[e]

Image the lesions using a fluorescence microscope.

o

Quantify the area of neovascularization using image analysis software (e.g., ImageJ).

Protocol 2: Western Blot for VEGF-Induced ERK
Phosphorylation

Objective: To determine if TG 100572 inhibits VEGF-induced activation of the downstream
signaling molecule ERK in endothelial cells.

Materials:

Human retinal microvascular endothelial cells (hRMVEC)

Endothelial cell growth medium

Recombinant human VEGF

TG 100572 Hydrochloride
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RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment: Culture hRMVECSs to near confluency. Serum-starve the cells for
4-6 hours.

o Pre-treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 1
hour.

o Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 pg) on an SDS-PAGE
gel and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% BSA in TBST for 1 hour.
o Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.

» Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total
ERK1/2 as a loading control.
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e Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK to total
ERK.

Protocol 3: Endothelial Cell Apoptosis Assay

Objective: To assess the pro-apoptotic effect of TG 100572 on proliferating endothelial cells.
Materials:

e hRMVEC

o Endothelial cell growth medium

e TG 100572 Hydrochloride

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

e Flow cytometer
Procedure:

o Cell Seeding and Treatment: Seed hRMVECs in 6-well plates and allow them to attach and
proliferate.

o Treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 24-48
hours in complete growth medium.

o Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle
trypsinization.

e Staining:
o Wash the cells with cold PBS.
o Resuspend the cell pellet in 1X Binding Buffer.

o Add Annexin V-FITC and PI to the cell suspension.
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o Incubate for 15 minutes at room temperature in the dark.

o Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
o Annexin V-negative/Pl-negative cells are live.
o Annexin V-positive/Pl-negative cells are in early apoptosis.
o Annexin V-positive/Pl-positive cells are in late apoptosis or necrosis.

o Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of
apoptosis induced by TG 100572.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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